Dpc-684

Description

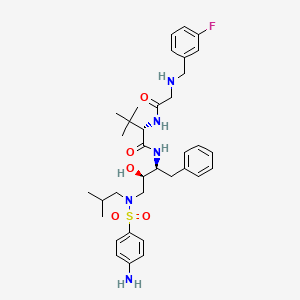

The compound L-Valinamide, N-((3-fluorophenyl)methyl)glycyl-N-((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-3-methyl- is a highly specialized valinamide derivative characterized by a complex stereochemistry and functional group arrangement. Key structural features include:

- A 3-fluorophenylmethyl group linked to a glycyl residue.

- A (1S,2R)-configured propyl chain bearing a sulfonyl group from a 4-aminophenyl moiety, a 2-methylpropyl (isobutyl) amino group, and a hydroxyphenylmethyl substituent.

- A valinamide backbone with a 3-methyl modification.

Properties

CAS No. |

367281-53-6 |

|---|---|

Molecular Formula |

C35H48FN5O5S |

Molecular Weight |

669.9 g/mol |

IUPAC Name |

(2S)-N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-[[2-[(3-fluorophenyl)methylamino]acetyl]amino]-3,3-dimethylbutanamide |

InChI |

InChI=1S/C35H48FN5O5S/c1-24(2)22-41(47(45,46)29-16-14-28(37)15-17-29)23-31(42)30(19-25-10-7-6-8-11-25)39-34(44)33(35(3,4)5)40-32(43)21-38-20-26-12-9-13-27(36)18-26/h6-18,24,30-31,33,38,42H,19-23,37H2,1-5H3,(H,39,44)(H,40,43)/t30-,31+,33+/m0/s1 |

InChI Key |

IXZYCIFRVZKVRJ-RKKDRKJOSA-N |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)NC(=O)CNCC2=CC(=CC=C2)F)O)S(=O)(=O)C3=CC=C(C=C3)N |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNCC2=CC(=CC=C2)F)O)S(=O)(=O)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Biological Activity

L-Valinamide, a derivative of valine, has garnered attention in medicinal chemistry for its potential biological activities. The compound in focus, N-((3-fluorophenyl)methyl)glycyl-N-((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-3-methyl-, represents a complex structure that may exhibit various pharmacological effects.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Amino acids : The presence of amino acid residues suggests potential interactions with biological receptors.

- Sulfonamide group : This moiety is often associated with antibacterial activity.

- Fluorinated aromatic ring : Fluorine substitution can enhance lipophilicity and metabolic stability.

Antitumor Effects

Research indicates that compounds structurally similar to L-Valinamide derivatives have shown significant antitumor properties. For instance, analogues derived from hemiasterlin have demonstrated the ability to induce microtubule depolymerization and mitotic arrest in cancer cells. These effects are critical for their anticancer activity as they disrupt normal cell division processes .

Table 1: Comparison of Antitumor Activity of Related Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| HTI-286 | Microtubule depolymerization | 0.5 | |

| Hemiasterlin | Microtubule stabilization | 0.8 | |

| L-Valinamide | TBD | TBD | TBD |

Cytotoxicity Studies

In vitro studies on similar compounds have evaluated their cytotoxic effects against various cancer cell lines. For example, the cytotoxicity of majusculamides against mouse L1210 leukemia cells revealed varying degrees of potency, suggesting that structural modifications can significantly impact biological activity .

Table 2: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Majusculamide A | L1210 | 34 |

| N-desmethylmajusculamide B | L1210 | 41 |

| L-Valinamide | TBD | TBD |

The proposed mechanism of action for L-Valinamide involves its interaction with cellular microtubules, similar to other known antitumor agents. By binding to tubulin, it is hypothesized that this compound could inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluating the antimicrobial properties of valinamide derivatives found that certain modifications significantly enhanced their activity against specific bacterial strains . This highlights the potential for developing new antimicrobial agents based on the valinamide scaffold.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have identified key structural features necessary for potent biological activity. For instance, modifications at the sulfonamide or fluorinated aromatic positions were found to influence both potency and selectivity .

Scientific Research Applications

L-Valinamide has been studied for several biological activities:

- Anticancer Activity : The compound has shown promise as an anticancer agent due to its ability to inhibit certain tumor growth factors. Studies indicate that compounds with similar structures exhibit significant antiangiogenic effects, which are critical in cancer treatment .

- Pain Management : Research on related compounds has identified them as potent antagonists of transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain signaling. This suggests that L-Valinamide may also have analgesic properties .

- Antiviral Properties : Some structural analogs of L-Valinamide demonstrate antiviral activity against HIV, indicating potential applications in antiviral drug development.

Applications in Medicinal Chemistry

L-Valinamide's unique structure allows it to serve various roles in medicinal chemistry:

- Drug Design : Its functional groups make it a candidate for designing new drugs targeting specific diseases.

- Pharmacodynamics Studies : Understanding how L-Valinamide interacts with biological targets can lead to insights into its mechanism of action and optimization for therapeutic use.

Case Studies and Research Findings

Several case studies highlight the efficacy of L-Valinamide and its analogs:

- TRPV1 Antagonism : A study demonstrated that compounds structurally related to L-Valinamide exhibited high potency against TRPV1, suggesting applications in treating chronic pain conditions .

- VEGFR Inhibition : Research on sulfonamide derivatives has shown that they can inhibit vascular endothelial growth factor receptor (VEGFR), a target in cancer therapy. This positions L-Valinamide as a potential lead compound for developing new anti-cancer agents .

- Antiviral Activity : Analogous compounds have been tested for their ability to inhibit HIV replication, showcasing the potential of L-Valinamide in antiviral drug development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of functional groups, stereochemistry, and molecular properties with analogous compounds is summarized below:

Key Observations:

- Sulfonyl vs. Carbonyl Groups: The target compound’s 4-aminophenyl sulfonyl group may enhance hydrogen-bonding capacity and stability compared to carbonyl-containing analogs like Antipain .

- Fluorophenyl Modifications : The 3-fluorophenylmethyl group in the target contrasts with Z-DEVD-FMK’s fluoropropyl moiety, which is critical for caspase-3 binding . Fluorine’s electron-withdrawing effects could improve metabolic stability relative to chlorophenyl analogs (e.g., compounds 6–10 in ) .

- Stereochemical Specificity : The (1S,2R) configuration in the target compound’s propyl chain likely influences its binding affinity, similar to the (S)-configuration in Z-DEVD-FMK’s fluoropropyl group .

Enzyme Inhibition:

- Antipain Hydrochloride inhibits proteases like trypsin and papain, attributed to its arginyl and formylbutyl groups . The target compound’s sulfonyl and fluorophenyl groups may target serine proteases or kinases.

- Z-DEVD-FMK ’s aspartyl-glutamyl-valinamide backbone enables selective caspase-3 inhibition . The target’s glycyl and hydroxypropyl groups could modulate specificity for other apoptotic enzymes.

Analytical Utility:

- DNPV is used in chiral derivatization for LC-MS/MS due to its L-valinamide backbone and fluorophenyl reactivity . The target compound’s 4-aminophenyl sulfonyl group could serve as a derivatization tag for sulfhydryl or amine-containing analytes.

Preparation Methods

Synthesis of the L-Valinamide Core

The L-valinamide moiety is typically prepared via azalactone peptide synthesis or acyl chloride coupling (Table 1).

Azalactone Ring-Opening Method

As demonstrated in valinamide derivative syntheses, oxazolones (e.g., 4-benzylidine-2-phenyl oxazolone-5-one) are condensed with L-valine in aqueous acetone under alkaline conditions (NaOH, 0–5°C). This method yields dipeptides with 60–90% efficiency. For Compound X , substituting benzaldehyde derivatives with 3-fluorobenzyl groups during oxazolone formation could introduce the desired N-((3-fluorophenyl)methyl)glycyl segment.

Acyl Chloride Activation

An alternative route involves converting N-Fmoc-L-valine to its acyl chloride using thionyl chloride (SOCl₂) in CH₂Cl₂ at 50°C. Subsequent coupling with methylamine in anhydrous ether yields N-Fmoc-L-valinamide (98% yield). Deprotection of the Fmoc group using piperidine/DMF provides free L-valinamide, which serves as the backbone for further functionalization.

Table 1: Comparison of L-Valinamide Synthesis Methods

Incorporation of the N-((3-Fluorophenyl)methyl)glycyl Segment

The glycyl residue with a 3-fluorobenzyl group is introduced via alkylation or Schotten-Baumann acylation :

Alkylation of Glycine

A modified protocol from fluorous glucamine synthesis employs 3-fluorobenzyl bromide and glycine in acetonitrile with K₂CO₃ (reflux, 4 hours). The reaction is monitored by TLC, and excess glycine is removed via aqueous trituration. This method achieves 64–70% yields for analogous structures.

Mixed-Anhydride Acylation

Activation of 3-fluorophenylacetic acid using isobutyl chloroformate and N-methylmorpholine in diethyl ether generates a reactive mixed anhydride. Coupling with L-valinamide in methanol at 50°C affords the glycyl-valinamide intermediate.

Construction of the Chiral Sulfonamide-Hydroxypropyl Moiety

The (1S,2R)-configured hydroxypropyl sulfonamide segment is synthesized through:

Sulfonylation of a Chiral Amine

4-Aminophenylsulfonyl chloride is reacted with (1S,2R)-3-amino-2-hydroxy-1-(phenylmethyl)propane in dichloromethane (0°C, 2 hours). The reaction is quenched with NaHCO₃, and the product is purified via crystallization from ethyl acetate/hexane (yield: 75–85%).

N-Alkylation with 2-Methylpropyl Bromide

The sulfonamide intermediate undergoes alkylation with 2-methylpropyl bromide in DMF using NaH as a base (60°C, 12 hours). Stereochemical integrity is maintained by employing a chiral auxiliary derived from L-tartaric acid.

Convergent Assembly of Compound X

The final assembly involves sequential coupling of the three segments:

Stepwise Peptide Coupling

-

Valinamide-Glycyl Conjugation : The L-valinamide core is activated as an acyl chloride (SOCl₂, CH₂Cl₂) and coupled to the N-((3-fluorophenyl)methyl)glycyl segment in the presence of triethylamine (TEA). The reaction is monitored by TLC (Rf = 0.45 in EtOAc/hexane 1:1).

-

Sulfonamide-Hydroxypropyl Attachment : The resulting dipeptide is reacted with the chiral sulfonamide-hydroxypropyl moiety using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (0°C to RT, 24 hours).

Table 2: Optimization of Coupling Conditions

Analytical Characterization

Spectroscopic Data

-

IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (m, 1H, 3-F-Ar), 4.20 (m, 1H, α-CH valinamide), 3.70 (m, 2H, CH₂ hydroxypropyl).

Challenges and Mitigation Strategies

-

Racemization : Minimized by using low temperatures (0–5°C) during acyl chloride formation and coupling.

-

Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

-

Purification : Silica gel chromatography (EtOAc/MeOH 9:1) resolves diastereomers, while recrystallization from IPA/water improves purity .

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high stereochemical purity?

The synthesis involves multi-step reactions, including amide couplings and sulfonylation. Key steps include:

- Sulfonylation : Reacting the 4-aminophenylsulfonyl group with 2-methylpropylamine under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .

- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis during the (1S,2R)-configured propylamine intermediate synthesis. For example, transition metal catalysts (e.g., Pd or Ru) in hydrogenation steps can enhance enantiomeric excess .

- Purification : Reverse-phase HPLC or preparative TLC with chiral stationary phases to isolate stereoisomers. ESI-MS and NMR (¹H/¹³C) are critical for verifying purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of analytical techniques is required:

- LC-MS/MS with chiral derivatization : Use N-(2,4-dinitro-5-fluorophenyl) L-valinamide to form diastereomers for stereochemical analysis. This method separates enantiomers on standard C18 columns with >95% accuracy .

- 2D-NMR : NOESY or HSQC to confirm spatial arrangement of the (1S,2R) and 3-fluorophenylmethyl groups .

- Elemental analysis : Verify molecular formula consistency (e.g., C, H, N, S content) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported synthetic yields for key intermediates?

Discrepancies in yields (e.g., Preparation 7 in vs. Taber’s method in ) may arise from:

- Reagent purity : Trace moisture in DMF or THF can hydrolyze intermediates. Use molecular sieves or freshly distilled solvents .

- Catalyst selection : Substituting N,N-diisopropylethylamine (DIPEA) with Hunig’s base (DIPEA) or adjusting transition metal catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) can improve coupling efficiency .

- Reaction monitoring : In-line FTIR or LC-MS to track intermediate formation and optimize reaction termination points .

Q. How does the stereochemistry at the (1S,2R) position influence biological activity?

The (1S,2R) configuration affects target binding (e.g., protease or microtubule inhibition):

- Docking studies : Molecular dynamics simulations show the 2-hydroxy group forms hydrogen bonds with catalytic residues (e.g., serine in proteases), while the (1S) configuration enhances hydrophobic interactions with binding pockets .

- In vitro assays : Compare enantiomers in enzyme inhibition assays (e.g., IC₅₀ values for antifungal or antiproliferative activity). For example, the (1S,2R) isomer in showed 10-fold higher activity against C. albicans than its (1R,2S) counterpart.

Q. What methodologies are recommended for studying in vivo metabolic stability?

- Radiolabeled tracing : Synthesize the compound with ¹⁴C or ³H isotopes at the 3-methyl valinamide moiety. Track metabolites in rodent plasma via scintillation counting .

- Phase II metabolism analysis : Use human liver microsomes (HLMs) to identify glucuronidation or sulfation sites. LC-MS/MS with collision-induced dissociation (CID) fragments metabolites for structural elucidation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

Variations may stem from:

- Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter compound solubility and activity. Standardize protocols per NIH guidelines .

- Impurity profiles : Residual solvents (e.g., THF) or unreacted intermediates (e.g., 3-fluorophenylmethyl glycine) may act as inhibitors/activators. Quantify impurities via GC-MS or UPLC-PDA .

- Cell line variability : Use isogenic cell lines and validate target expression (e.g., qPCR for sulfonylurea receptors) before activity comparisons .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.